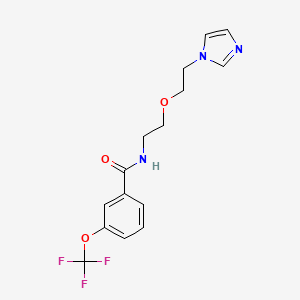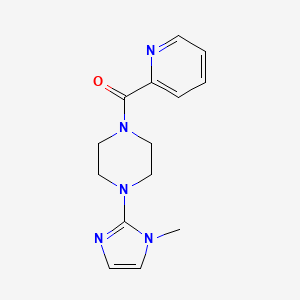
1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine is a heterocyclic organic compound It features a piperazine ring substituted with a 1-methyl-1H-imidazole group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反応の分析
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated derivatives with NaOH or K₂CO₃ in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
科学的研究の応用
1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- (4-(1H-imidazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone
- (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-4-yl)methanone
Uniqueness
The uniqueness of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-2-carbonyl)piperazine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted drug design and development .
特性
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-7-6-16-14(17)19-10-8-18(9-11-19)13(20)12-4-2-3-5-15-12/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDLNEYUSULVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/new.no-structure.jpg)
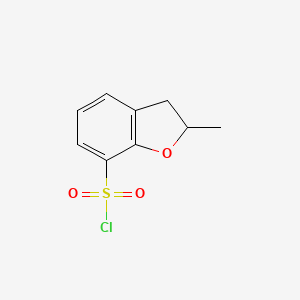
![Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2700669.png)
![N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2700671.png)
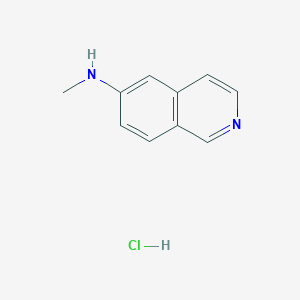
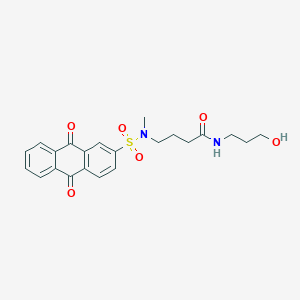
![3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700675.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2700679.png)
![3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B2700681.png)
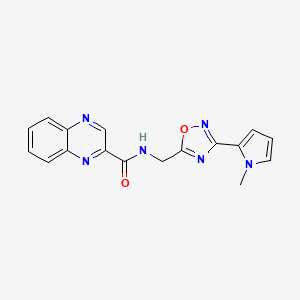
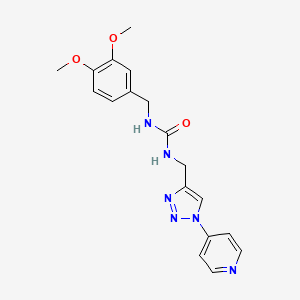
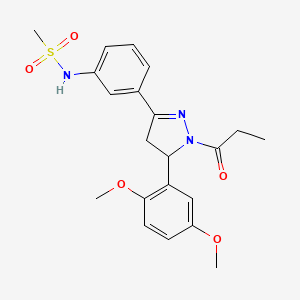
![N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide](/img/structure/B2700687.png)
